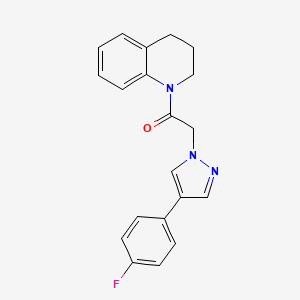

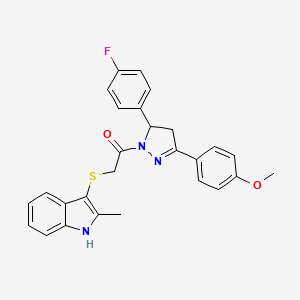

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DHQFP or simply as compound 1. In

Applications De Recherche Scientifique

Antimicrobial Applications

Synthesis and Antimicrobial Activity : Novel pyrazole derivatives containing the quinoline ring system have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain fungi. The presence of the quinoline and pyrazole moieties in these compounds contributes to their potent antimicrobial properties, suggesting the potential of the compound for similar applications (Raju, Mahesh, Manjunath, Venkata, Ramana, 2016).

Fluorescent Probes and Imaging

Reversible Colorimetric Fluorescent Probe : Derivatives designed with quinoline and pyrazole structures have been investigated for their selective detection of Zn2+ ions, demonstrating excellent selectivity and sensitivity. This suggests the potential use of the compound as a colorimetric fluorescent chemosensor for metal ions, which could be particularly useful in biological imaging and environmental monitoring (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, Ramasamy, 2017).

Antioxidants in Industrial Applications

Antioxidants of Lubricating Grease : Quinolinone derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These studies demonstrate the potential of quinolinone-based compounds to serve as effective antioxidants, suggesting that the compound could also find application in enhancing the oxidative stability of industrial products (Hussein, Ismail, El-Adly, 2016).

Biological and Pharmacological Research

Molecular Docking and Biological Activity : Research involving the synthesis of novel pyrazole derivatives and their evaluation through molecular docking studies has indicated that such compounds could exhibit significant inhibitory activity against target proteins, suggesting potential applications in drug discovery and development. These findings hint at the broader applicability of quinoline and pyrazole derivatives in medicinal chemistry and pharmacology (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, 2015).

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O/c21-18-9-7-15(8-10-18)17-12-22-23(13-17)14-20(25)24-11-3-5-16-4-1-2-6-19(16)24/h1-2,4,6-10,12-13H,3,5,11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOGPJTCDUVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)

![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)